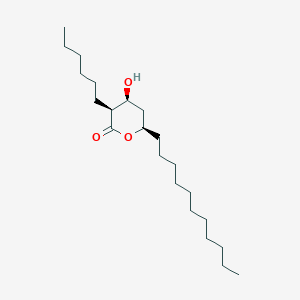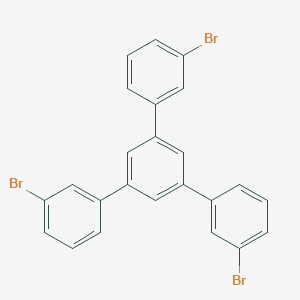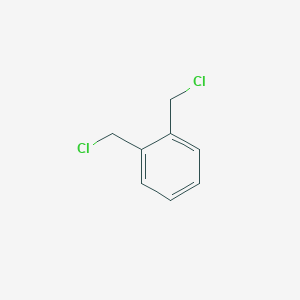![molecular formula C13H13ClO2S B189713 3-Chloro-5-(phenylsulfonyl)tricyclo[2.2.1.02,6]heptane CAS No. 92849-69-9](/img/structure/B189713.png)
3-Chloro-5-(phenylsulfonyl)tricyclo[2.2.1.02,6]heptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-5-(phenylsulfonyl)tricyclo[2.2.1.02,6]heptane is a synthetic compound that belongs to the class of tricyclic compounds. It has been extensively studied for its potential applications in the field of medicinal chemistry, particularly in the development of new drugs for the treatment of various diseases.2.1.02,6]heptane.
Wirkmechanismus
The mechanism of action of 3-Chloro-5-(phenylsulfonyl)tricyclo[2.2.1.02,6]heptane is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and receptors in the body. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which play a role in inflammation and pain. It has also been shown to inhibit the activity of certain receptors, such as the N-methyl-D-aspartate (NMDA) receptor, which is involved in the transmission of pain signals.
Biochemische Und Physiologische Effekte
3-Chloro-5-(phenylsulfonyl)tricyclo[2.2.1.02,6]heptane has been found to have potent anti-inflammatory and analgesic effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. It has also been found to inhibit the growth of cancer cells in vitro and in animal models of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-Chloro-5-(phenylsulfonyl)tricyclo[2.2.1.02,6]heptane is its potent anti-inflammatory and analgesic effects, which make it a promising candidate for the development of new drugs for the treatment of various diseases. However, its mechanism of action is not fully understood, and further research is needed to determine its safety and efficacy in humans.
Zukünftige Richtungen
There are several future directions for the research on 3-Chloro-5-(phenylsulfonyl)tricyclo[2.2.1.02,6]heptane. One area of research is the development of new drugs based on its structure and mechanism of action. Another area of research is the investigation of its potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to determine its safety and efficacy in humans, as well as its potential side effects and drug interactions.
Synthesemethoden
The synthesis of 3-Chloro-5-(phenylsulfonyl)tricyclo[2.2.1.02,6]heptane involves the reaction of 1,5-cyclooctadiene with sulfuric acid and chlorosulfonic acid. The resulting product is then treated with phenylsulfonic acid to yield the final compound. This synthesis method has been optimized to produce high yields of pure 3-Chloro-5-(phenylsulfonyl)tricyclo[2.2.1.02,6]heptane.
Wissenschaftliche Forschungsanwendungen
3-Chloro-5-(phenylsulfonyl)tricyclo[2.2.1.02,6]heptane has been studied for its potential applications in the development of new drugs for the treatment of various diseases, including cancer, inflammation, and neurological disorders. It has been found to have potent anti-inflammatory and analgesic effects, as well as the ability to inhibit the growth of cancer cells.
Eigenschaften
CAS-Nummer |
92849-69-9 |
|---|---|
Produktname |
3-Chloro-5-(phenylsulfonyl)tricyclo[2.2.1.02,6]heptane |
Molekularformel |
C13H13ClO2S |
Molekulargewicht |
268.76 g/mol |
IUPAC-Name |
3-(benzenesulfonyl)-5-chlorotricyclo[2.2.1.02,6]heptane |
InChI |
InChI=1S/C13H13ClO2S/c14-12-9-6-8-10(12)11(8)13(9)17(15,16)7-4-2-1-3-5-7/h1-5,8-13H,6H2 |
InChI-Schlüssel |
PTGDUGPVEWYOLE-UHFFFAOYSA-N |
SMILES |
C1C2C3C2C(C1C3S(=O)(=O)C4=CC=CC=C4)Cl |
Kanonische SMILES |
C1C2C3C2C(C1C3S(=O)(=O)C4=CC=CC=C4)Cl |
Andere CAS-Nummern |
92849-69-9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



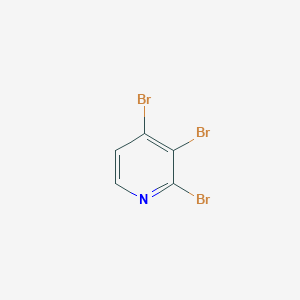
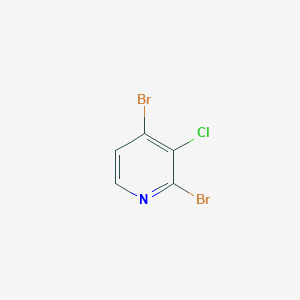
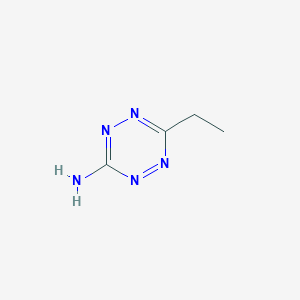
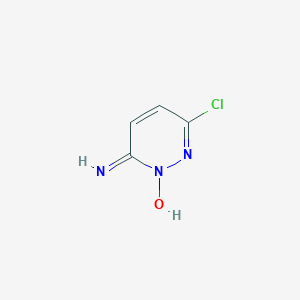
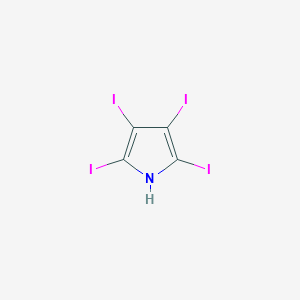
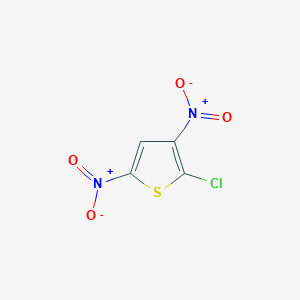
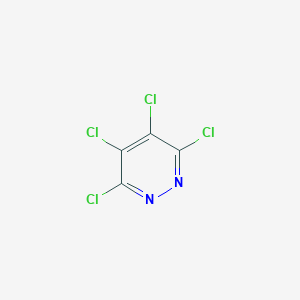
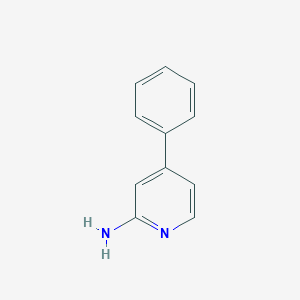
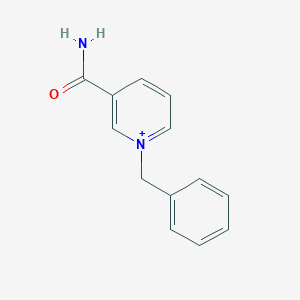
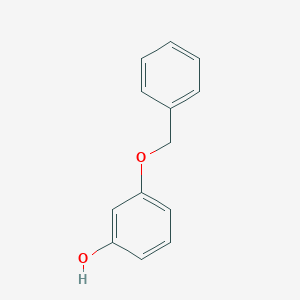
![2-[3-(2-Thienyl)phenyl]thiophene](/img/structure/B189651.png)
